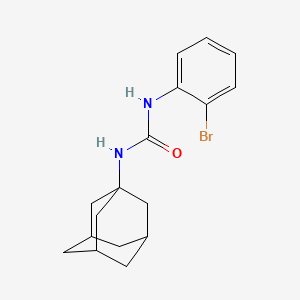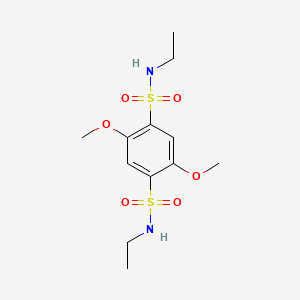![molecular formula C17H11N7 B14944534 2-[3-(pyridin-4-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B14944534.png)
2-[3-(pyridin-4-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[1,5-c]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(4-PYRIDYL)-1H-PYRAZOL-5-YL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE is a fused heterocyclic compound that combines the structural features of triazole and quinazoline moieties. This compound is known for its potential as a therapeutic agent and has shown a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, antihypertensive, anticonvulsant, antidiabetic, antioxidant, and adenosine receptor antagonist activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-PYRIDYL)-1H-PYRAZOL-5-YL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of a suitable precursor, such as 2-aminobenzonitrile, with hydrazine hydrate to form the intermediate compound.
Cyclization: The intermediate is then subjected to cyclization using triethyl orthoformate to yield the triazoloquinazoline core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis .
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-PYRIDYL)-1H-PYRAZOL-5-YL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted derivatives of the triazoloquinazoline core, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role as an enzyme inhibitor and receptor antagonist.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-[3-(4-PYRIDYL)-1H-PYRAZOL-5-YL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as cyclin-dependent kinases (CDKs) and tyrosine kinases.
Receptor Antagonism: It functions as an antagonist of adenosine receptors, thereby modulating various physiological processes.
Pathway Modulation: The compound interferes with signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
2-[3-(4-PYRIDYL)-1H-PYRAZOL-5-YL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE can be compared with other similar compounds, such as:
1,2,4-Triazolo[4,3-c]quinazolines: These compounds share a similar core structure but differ in the position of the triazole ring fusion.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrazole ring fused to a pyrimidine moiety, exhibiting different biological activities.
1,2,4-Triazolo[1,5-a]pyridines: These compounds have a triazole ring fused to a pyridine ring, showing distinct pharmacological properties
The uniqueness of 2-[3-(4-PYRIDYL)-1H-PYRAZOL-5-YL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE lies in its specific combination of triazole and quinazoline moieties, which confer a broad spectrum of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C17H11N7 |
|---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
2-(3-pyridin-4-yl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C17H11N7/c1-2-4-13-12(3-1)17-20-16(23-24(17)10-19-13)15-9-14(21-22-15)11-5-7-18-8-6-11/h1-10H,(H,21,22) |
InChI Key |
NVKKMPUIIVDQPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC(=NN4)C5=CC=NC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]propanamide](/img/structure/B14944452.png)

![5-oxo-N-(propan-2-yl)-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B14944464.png)

![2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B14944489.png)
![methyl 4,5-dimethyl-2-{[{[3-(2-methyl-1H-imidazol-1-yl)propyl]amino}(oxo)acetyl]amino}thiophene-3-carboxylate](/img/structure/B14944491.png)
![1'-methyl-3-[(4-methylphenyl)sulfonyl]-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B14944498.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14944500.png)
![4-[2-(2,6-dichlorobenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B14944502.png)
![Ethyl 4-(3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B14944529.png)
![3-(4-chlorobenzyl)-6-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14944539.png)

![ethyl (4-{[(4-methoxyphenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B14944549.png)

